molecular formula C20H24N2O2S B4048780 2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

Cat. No.: B4048780
M. Wt: 356.5 g/mol
InChI Key: UJPKCEBZOLMXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thiophene and piperidine groups through a series of substitution and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. Examples include:

  • 2-methyl-3-(piperidine-1-carbonyl)-4-phenyl-4,6,7,8-tetrahydro-1H-quinolin-5-one
  • 2-methyl-3-(piperidine-1-carbonyl)-4-furan-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

Uniqueness

What sets 2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-17(20(24)22-10-3-2-4-11-22)19(16-9-6-12-25-16)18-14(21-13)7-5-8-15(18)23/h6,9,12,19,21H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKCEBZOLMXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CS3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 2
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 3
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 4
Reactant of Route 4
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 5
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one
Reactant of Route 6
2-methyl-3-(piperidine-1-carbonyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.